5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound features a bromine atom at the 5th position, a prop-2-yn-1-ylamino group at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Bromination: The starting material, pyridine-3-carboxylic acid, undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with prop-2-yn-1-ylamine under basic conditions to introduce the prop-2-yn-1-ylamino group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-ylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The bromine atom and carboxylic acid group can also participate in various biochemical reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Lacks the prop-2-yn-1-ylamino group, making it less versatile in certain chemical reactions.
6-Aminopyridine-3-carboxylic acid: Contains an amino group instead of the prop-2-yn-1-ylamino group, leading to different reactivity and applications.
5-Bromo-2-aminopyridine: Similar structure but with the amino group at the 2nd position, affecting its chemical behavior.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-bromo-6-(prop-2-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-2-3-11-8-7(10)4-6(5-12-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14) |
InChI Key |
PZIOVCZJGKKJGN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C(C=C(C=N1)C(=O)O)Br |
Origin of Product |
United States |
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